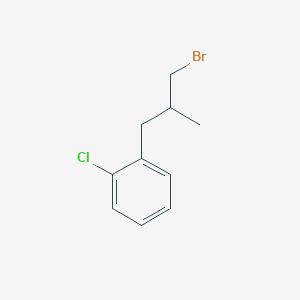
1-(3-Bromo-2-methylpropyl)-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-methylpropyl)-2-chlorobenzene is an organic compound with the molecular formula C10H12BrCl. It is a derivative of benzene, where the benzene ring is substituted with a 3-bromo-2-methylpropyl group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methylpropyl)-2-chlorobenzene typically involves the alkylation of 2-chlorobenzene with 3-bromo-2-methylpropyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and reacted under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-methylpropyl)-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1-(3-hydroxy-2-methylpropyl)-2-chlorobenzene or 1-(3-amino-2-methylpropyl)-2-chlorobenzene.
Oxidation: Formation of 1-(3-bromo-2-methylpropan-1-ol)-2-chlorobenzene.
Reduction: Formation of 1-(3-methylpropyl)-2-chlorobenzene.
Scientific Research Applications
1-(3-Bromo-2-methylpropyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-2-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the alkyl group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
1-Bromo-3-chloro-2-methylpropane: Similar in structure but lacks the benzene ring.
2-Bromo-2-methylpropane: Contains a similar alkyl group but differs in the position of the bromine atom.
1-Chloro-3-bromo-2-methylpropane: Another isomer with different substitution patterns.
Biological Activity
1-(3-Bromo-2-methylpropyl)-2-chlorobenzene is an organic compound classified as a mixed aryl halide, with the molecular formula C10H12BrCl. Its structure features a brominated and chlorinated aromatic system, which may impart specific biological activities. This article examines its biological activity, including antimicrobial, antiproliferative, and other relevant effects based on available research.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrCl |
| Molecular Weight | 251.56 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Antimicrobial Activity
The antimicrobial properties of halogenated compounds are well-documented, and this compound is no exception. Studies indicate that halogenated aryl compounds can exhibit significant antibacterial activity against various pathogens.
- In Vitro Studies :
- In a study assessing various halogenated compounds, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL depending on the specific strain tested .
- The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular metabolism.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines.
- Cell Line Studies :
- In studies using human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), the compound exhibited IC50 values ranging from 25 to 75 µg/mL, indicating moderate antiproliferative activity .
- The mechanism appears to involve apoptosis induction through the activation of caspase pathways, leading to programmed cell death.
Case Studies
Several case studies have highlighted the biological activities of halogenated compounds similar to this compound:
- Case Study 1 : A study conducted on structurally related compounds showed that the presence of bromine and chlorine significantly enhances antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study found that these compounds could serve as potential leads in antibiotic development .
- Case Study 2 : Research focusing on antiproliferative effects revealed that compounds with similar structures can inhibit tumor growth in vivo, suggesting that this compound may have therapeutic potential in oncology .
Properties
Molecular Formula |
C10H12BrCl |
|---|---|
Molecular Weight |
247.56 g/mol |
IUPAC Name |
1-(3-bromo-2-methylpropyl)-2-chlorobenzene |
InChI |
InChI=1S/C10H12BrCl/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
YZCZDCPSKYNGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















